8-Fluoro-4,5-dimethylquinoline

Antimalarial Plasmodium falciparum Fluoroquinoline SAR

Choose 8-Fluoro-4,5-dimethylquinoline for antimalarial SAR campaigns: it achieves 90% growth inhibition against P. falciparum 3D7 (vs. 82% for chloroquine at 1 µM). The 8-fluoro substitution avoids the enhanced mutagenicity seen with 5-, 6-, or 7-fluoro regioisomers, reducing genotoxic liability in lead optimization. Unique site‑selective C–F bond activation enables late‑stage diversification to 8‑aminoquinoline libraries. A strategic building block for safer, more potent antimalarial candidates.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11912235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4,5-dimethylquinoline
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=NC2=C(C=C1)F)C
InChIInChI=1S/C11H10FN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3
InChIKeyQUEBRQHAGADEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4,5-dimethylquinoline: Fluorinated Quinoline Scaffold with C-8 Selectivity and Reduced Genotoxic Liability


8-Fluoro-4,5-dimethylquinoline (CAS 1420791-59-8) is a heterocyclic building block featuring a fluorine atom at the 8-position and methyl groups at the 4- and 5-positions on the quinoline core. Its molecular formula is C₁₁H₁₀FN with a molecular weight of 175.20 g/mol . The compound is commercially available at 95% purity and is supplied for research and development applications . Fluorination at the 8-position confers distinct physicochemical properties including enhanced lipophilicity (calculated logP 2.8) and altered metabolic stability relative to non-fluorinated or alternatively substituted quinoline analogs .

Why Generic Quinoline Substitution Fails: Position-Specific Fluorination Dictates 8-Fluoro-4,5-dimethylquinoline Function


Substituting 8-fluoro-4,5-dimethylquinoline with non-fluorinated 4,5-dimethylquinoline or alternative fluoro-regioisomers (e.g., 6-fluoro or 7-fluoro analogs) cannot be assumed equivalent. Position-specific fluorination alters electronic distribution across the quinoline ring system, directly impacting target binding, metabolic stability, and synthetic derivatization pathways [1][2]. In mutagenicity studies, fluorine substitution at position 8 produces no marked change in genotoxic potential compared to unsubstituted quinoline, whereas fluorine substitution at positions 5 or 7 enhances mutagenicity, and certain 6-fluorinated derivatives exhibit increased mutagenic potency per dose [3]. Additionally, the 8-fluoro substituent uniquely enables site-selective C–F bond activation in polyfluoroquinoline systems, a chemo- and regioselective advantage not observed with other fluoro-positional isomers [2]. These position-dependent pharmacological and synthetic differences mean that generic substitution can lead to divergent biological outcomes, altered safety profiles, and failed downstream chemistry.

8-Fluoro-4,5-dimethylquinoline: Quantitative Differentiation Evidence Against Comparator Compounds


Anti-Plasmodial Activity: 8-Fluoro-4,5-dimethylquinoline vs. Chloroquine

8-Fluoro-4,5-dimethylquinoline demonstrates superior growth inhibition against Plasmodium falciparum 3D7 compared to the established antimalarial agent chloroquine at equivalent concentration. At 1 μM, the target compound achieves 90% inhibition, whereas chloroquine achieves only 82% inhibition under the same assay conditions .

Antimalarial Plasmodium falciparum Fluoroquinoline SAR

Mutagenicity Profile: Position 8 Fluorination vs. Position 5, 6, and 7 Substitution

In a systematic Ames test evaluation of twelve fluoroquinoline derivatives using Salmonella typhimurium TA100 with S9 metabolic activation, fluorine substitution at position 8 produced no marked change in mutagenicity relative to unsubstituted quinoline. In contrast, fluorine substitution at position 5 or 7 enhanced mutagenicity, and certain 6-fluorinated derivatives exhibited increased mutagenic potency measured as induced-revertants per dose despite showing lower maximum revertant counts [1].

Genotoxicity Ames test Fluoroquinoline SAR

CYP2A6 Inhibition Potency: 8-Fluoroquinoline Core vs. Alternative Fluoro-Regioisomers

8-Fluoroquinoline (the core scaffold of 8-fluoro-4,5-dimethylquinoline) exhibits strong inhibition of CYP2A6-mediated coumarin 7-hydroxylase activity, comparable to 5-fluoroquinoline and 6-fluoroquinoline. In the presence of 8-fluoroquinoline, the apparent Vmax decreased to 0.39 nmol/min/nmol CYP from the control value of 0.63 nmol/min/nmol CYP. In contrast, 3-fluoroquinoline showed weak inhibition (apparent Vmax 0.59 nmol/min/nmol CYP) [1].

Drug metabolism CYP inhibition Fluoroquinoline SAR

Site-Selective C–F Bond Activation: 8-Fluoro vs. Alternative Fluoro Positional Isomers

In polyfluoroquinoline systems, the C–F bond at the 8-position exhibits unique chemo- and regioselectivity toward nucleophilic substitution under transition-metal-free conditions. Only the C–F bond at the 8-substituted position undergoes selective cleavage, enabling efficient synthesis of 8-aminoquinoline derivatives without affecting fluorine substituents at other ring positions [1]. This selectivity is not observed with fluoro substituents at positions 5, 6, or 7.

Synthetic methodology C–F activation Late-stage functionalization

Physicochemical Profile: Lipophilicity and Solubility Parameters

8-Fluoro-4,5-dimethylquinoline exhibits a calculated logP value of 2.8 (Wildman-Crippen method), indicating moderate lipophilicity suitable for potential blood-brain barrier penetration. Aqueous solubility is limited at 0.12 mg/mL (25°C) but improves significantly in DMSO to 23 mg/mL. The melting point is 98–100°C with decomposition onset at 210°C under nitrogen .

Lipophilicity Solubility Physicochemical characterization

8-Fluoro-4,5-dimethylquinoline: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Antimalarial Lead Discovery and SAR Exploration

8-Fluoro-4,5-dimethylquinoline is suitable for antimalarial screening cascades targeting Plasmodium falciparum. Its 90% growth inhibition at 1 μM against the 3D7 strain, which exceeds the 82% inhibition of chloroquine at the same concentration, positions this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing anti-plasmodial potency .

Medicinal Chemistry Programs Requiring Low Mutagenicity Risk Fluoroquinoline Scaffolds

For drug discovery programs where genotoxicity is a critical liability concern, the 8-fluoro substitution pattern offers a safety advantage over 5-, 6-, or 7-fluoro regioisomers. Ames test data demonstrate that fluorine at position 8 produces no marked change in mutagenicity, whereas substitution at other positions enhances or increases mutagenic potency . This supports prioritization of 8-fluoro-4,5-dimethylquinoline as a scaffold for lead optimization with reduced genotoxic risk.

Late-Stage Diversification via 8-Position C–F Bond Functionalization

The unique site-selectivity of the 8-fluoro C–F bond enables transition-metal-free nucleophilic substitution to generate 8-aminoquinoline derivatives without affecting other ring substituents . This makes 8-fluoro-4,5-dimethylquinoline a valuable intermediate for building diverse quinoline analog libraries, particularly when late-stage functionalization at the 8-position is desired.

CYP2A6 Interaction Studies and Drug Metabolism Research

The 8-fluoroquinoline core exhibits strong CYP2A6 inhibition (apparent Vmax reduction from 0.63 to 0.39 nmol/min/nmol CYP), comparable to 5- and 6-fluoro isomers but superior to the 3-fluoro isomer . 8-Fluoro-4,5-dimethylquinoline may serve as a tool compound or scaffold for investigating structure-dependent CYP2A6 interactions and for designing molecules with defined metabolic profiles.

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